

5-Morpholino-2-nitroaniline CAS number 54998-00-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Morpholino-2-nitroaniline**

Cat. No.: **B1580431**

[Get Quote](#)

An In-depth Technical Guide to **5-Morpholino-2-nitroaniline** (CAS 54998-00-4)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

5-Morpholino-2-nitroaniline is a substituted aromatic amine that serves as a highly versatile intermediate in modern synthetic chemistry. Its unique electronic and structural characteristics, arising from the interplay between an electron-donating morpholine group and an electron-withdrawing nitro group, make it a valuable precursor for a range of complex molecules. This guide provides a detailed examination of its properties, a robust and validated synthesis protocol with mechanistic insights, key applications in medicinal chemistry, and essential safety protocols. The information herein is designed to empower researchers to effectively and safely utilize this compound in their discovery and development workflows.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its successful application in research and development. **5-Morpholino-2-nitroaniline** is a solid at room temperature, with solubility profiles typical for polar organic compounds.[\[1\]](#)

Table 1: Physicochemical Properties of **5-Morpholino-2-nitroaniline**

Property	Value	Data Source(s)
CAS Number	54998-00-4	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₃ N ₃ O ₃	[1] [2] [3] [4]
Molecular Weight	223.23 g/mol	[1] [2]
IUPAC Name	5-(morpholin-4-yl)-2-nitroaniline	[2]
Melting Point	182-185 °C	[1]
Boiling Point	469.7 °C at 760 mmHg	[1]
Density	1.337 g/cm ³	[1]
LogP	2.18	[1]
Storage Temperature	2-8 °C, Inert atmosphere	[1] [3]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of **5-Morpholino-2-nitroaniline** is achieved via a nucleophilic aromatic substitution (S_nAr) reaction. This pathway is highly effective due to the electronic nature of the starting material, 5-chloro-2-nitroaniline.

Causality of Experimental Design:

- **Substrate Choice:** 5-Chloro-2-nitroaniline is an ideal substrate. The potent electron-withdrawing nitro group is positioned ortho to the chlorine leaving group, which strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate.
- **Nucleophile:** Morpholine is a secondary cyclic amine that acts as a robust nucleophile for this transformation.
- **Solvent & Base:** A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solubilize the reactants and facilitate the S_nAr mechanism. A mild inorganic base, such as

potassium carbonate (K_2CO_3), is required to act as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of **5-Morpholino-2-nitroaniline** via S_nAr .

Step-by-Step Synthesis Protocol

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-chloro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 5-10 mL per gram of starting aniline).
- Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.
- Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Isolation: Cool the reaction mixture to room temperature. Pour the dark mixture slowly into a beaker of ice water with vigorous stirring. A solid precipitate will form.
- Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
- Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

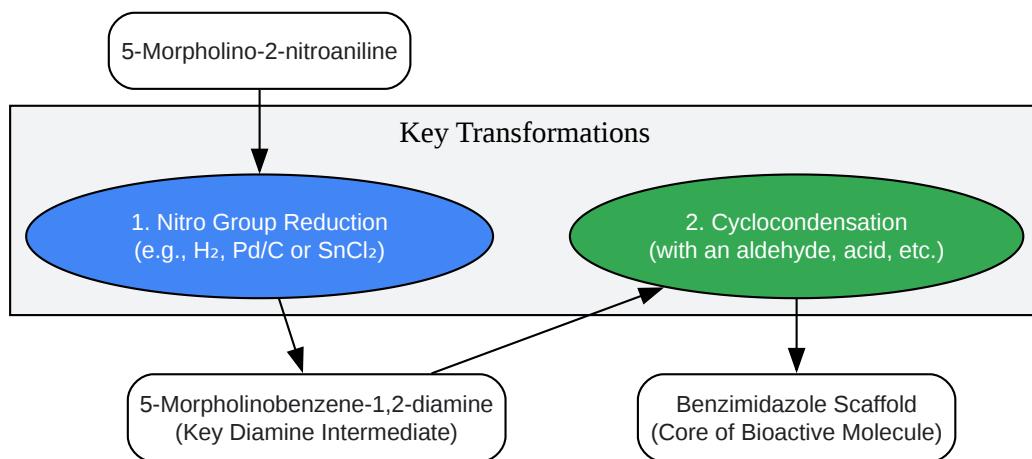
Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical. The following spectroscopic methods are standard for characterizing the final product.

Table 2: Expected Spectroscopic Signatures

Technique	Expected Observations
¹ H NMR	Signals for three distinct aromatic protons. Two sets of signals for the eight morpholine protons (often appearing as two triplets around ~3.8 ppm and ~3.2 ppm). A broad singlet for the two amine (-NH ₂) protons.
¹³ C NMR	Ten distinct signals corresponding to the ten carbon atoms in the molecule (six aromatic, four aliphatic).
FT-IR (ATR)	Characteristic absorption bands: N-H stretching for the primary amine (~3300-3500 cm ⁻¹), asymmetric and symmetric NO ₂ stretching (~1500-1530 cm ⁻¹ and ~1330-1370 cm ⁻¹), and C-O-C stretching of the morpholine ether linkage (~1115 cm ⁻¹).
Mass Spec (MS)	A molecular ion peak ([M] ⁺ or [M+H] ⁺) corresponding to the exact mass of the compound (223.0957 Da). [1] [2]

Applications in Medicinal Chemistry and Drug Discovery


The true value of **5-Morpholino-2-nitroaniline** lies in its role as a scaffold for building more complex, biologically active molecules. The strategic placement of its functional groups allows for sequential, controlled chemical modifications.

The Gateway to Diamine Intermediates

A primary synthetic utility involves the chemical reduction of the nitro group to a second amine. This transformation converts the molecule into 5-morpholinobenzene-1,2-diamine, a critical 1,2-diamine intermediate. This intermediate is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, particularly benzimidazoles, which are privileged structures in medicinal chemistry.

Case Study: Precursor for SIRT6 Inhibitors

Recent research has identified derivatives of 5-nitroaniline as a promising new class of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase implicated in diseases like type 2 diabetes.^[5] **5-Morpholino-2-nitroaniline** serves as an excellent starting point for creating analogs of these inhibitors.^[5] The general synthetic logic involves leveraging the existing aniline for further elaboration.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from the title compound to heterocyclic scaffolds.

Other Reported Applications

This compound is also documented as an intermediate in the synthesis of arylpiperazine derivatives intended as nonsteroidal androgen receptor antagonists, highlighting its utility across different therapeutic targets.^[6]

Safety, Handling, and Storage

Based on data for closely related nitroaniline compounds, **5-Morpholino-2-nitroaniline** should be handled with care, assuming it possesses similar toxicological properties.[7][8][9][10]

- Hazard Identification: Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][10] May cause damage to organs through prolonged or repeated exposure.[8]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9] Avoid generating dust.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials.[3][9] Recommended storage is at 2-8°C.[1][3]
- Disposal: Dispose of waste materials and containers in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[7][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 5-Morpholino-2-nitroaniline | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 54998-00-4|5-Morpholino-2-nitroaniline|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Morpholino-2-nitroaniline , 98+% , 54998-00-4 - CookeChem [cookechem.com]
- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [5-Morpholino-2-nitroaniline CAS number 54998-00-4]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580431#5-morpholino-2-nitroaniline-cas-number-54998-00-4\]](https://www.benchchem.com/product/b1580431#5-morpholino-2-nitroaniline-cas-number-54998-00-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com